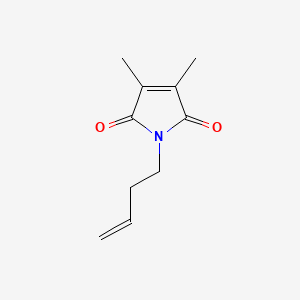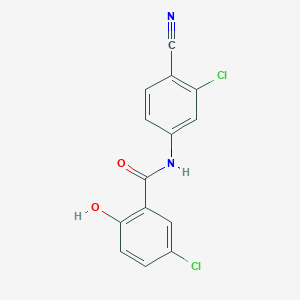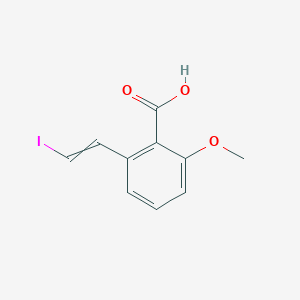![molecular formula C12H17N5O2S B12594510 Acetamide,N-(5-methyl-3-isoxazolyl)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B12594510.png)
Acetamide,N-(5-methyl-3-isoxazolyl)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(5-methyl-3-isoxazolyl)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]- is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a triazole ring, and a thioether linkage. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(5-methyl-3-isoxazolyl)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]- typically involves multi-step organic reactionsThe final step often involves the formation of the thioether linkage under mild conditions using thiol reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(5-methyl-3-isoxazolyl)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isoxazole ring to an isoxazoline ring.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, isoxazolines, and various substituted triazole derivatives .
Aplicaciones Científicas De Investigación
Acetamide, N-(5-methyl-3-isoxazolyl)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Acetamide, N-(5-methyl-3-isoxazolyl)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]- involves its interaction with specific molecular targets. The isoxazole and triazole rings can bind to enzyme active sites, inhibiting their activity. The thioether linkage may also play a role in stabilizing the compound’s interaction with its targets .
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-[(3-acetyl-5-isoxazolyl)methyl]-: Similar structure but lacks the triazole ring.
N4-Acetylsulfamethoxazole: Contains an isoxazole ring but differs in other functional groups
Uniqueness
The uniqueness of Acetamide, N-(5-methyl-3-isoxazolyl)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]- lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications .
Propiedades
Fórmula molecular |
C12H17N5O2S |
|---|---|
Peso molecular |
295.36 g/mol |
Nombre IUPAC |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C12H17N5O2S/c1-7(2)11-14-15-12(17(11)4)20-6-10(18)13-9-5-8(3)19-16-9/h5,7H,6H2,1-4H3,(H,13,16,18) |
Clave InChI |
HBDFUZPCOMOZNC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(N2C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate](/img/structure/B12594443.png)
![1-[(3,5-Diaminopyridin-2-yl)oxy]propan-2-ol](/img/structure/B12594444.png)


![6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12594461.png)
![Benzamide, 3-methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopropyl]-](/img/structure/B12594464.png)


![4,4'-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzoic acid](/img/structure/B12594484.png)

![Butanoic acid, 3-[methyl[(1S)-1-phenylethyl]amino]-, methyl ester, (3S)-](/img/structure/B12594487.png)

![1,1'-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene)](/img/structure/B12594497.png)

